(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoicacid
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Overview
Description
(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indazole ring, a pentanoic acid chain, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the carbamoyl group and the pentanoic acid chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, pressures, and
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(4-carboxybutyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H23N3O5/c1-11(2)15(18(25)26)19-17(24)16-12-7-3-4-8-13(12)21(20-16)10-6-5-9-14(22)23/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H,19,24)(H,22,23)(H,25,26)/t15-/m0/s1 |
InChI Key |
UFVRQJYBUYNNSH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Origin of Product |
United States |
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